N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Lipophilicity ADME Drug-likeness

Research screening hits often fail due to hydrophobic assay interference. This N-cyclohexyl derivative (logP 3.63) offers balanced lipophilicity, reducing false negatives in cellular assays. • 95%+ purity, validated by HPLC; • Enhanced aqueous solubility (logSw -3.95) vs. polyaromatic analogs; • Defined logP/logSw for reproducible SAR. Suitable for JAK family kinase inhibitor programs.

Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
CAS No. 1021255-10-6
Cat. No. B6569733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
CAS1021255-10-6
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,22,25)
InChIKeyZPHRODSHBYSUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 71 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide – Sourcing & Baseline


N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (CAS 1021255-10-6) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class, featuring a sulfanyl acetamide linker and an N-cyclohexyl terminal group. Its molecular formula is C20H22N4OS with a molecular weight of 366.48 g/mol . The compound exhibits a calculated partition coefficient (logP) of 3.63 and an estimated aqueous solubility (logSw) of -3.95 . This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor framework, particularly within Janus Kinase (JAK) inhibition programs [1]. The compound is primarily available as a research-grade screening compound from commercial libraries, with typical purity specifications of 95%+ .

Kinase inhibitor-like scaffold for JAK pathway studies
Moderate lipophilicity profile supports aqueous-compatible assay formats
Cyclohexyl N-substituent expands conformational diversity in screening libraries

Why This Compound Cannot Be Replaced by Simple Analogs


Substituting the N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide core with other pyrazolo[1,5-a]pyrazine derivatives carrying different terminal amide groups is not equivalent. The specific N-cyclohexyl substitution differentiates this compound through a quantifiably lower lipophilicity (logP 3.63 vs. an estimated >4.5 for naphthalene or polyaromatic-substituted analogs) [1]. This difference directly impacts aqueous solubility, membrane permeability profiles, and protein binding characteristics critical for cell-based assays. Furthermore, the saturated cyclohexyl ring introduces conformational flexibility distinct from planar aromatic groups, which can alter target binding kinetics and selectivity profiles in a manner that cannot be predicted from class-level SAR alone [1]. Procurement of the exact compound is essential when reproducing screening hits derived from commercial diversity libraries where this specific chemotype was identified.

Lipophilicity Polyaromatic analogs with higher logP may shift solubility and non-specific binding profiles, altering assay results.
Conformation Planar aromatic N-substituents cannot reproduce the saturated ring flexibility that influences target binding kinetics.
Hit identity Library screening hits require the exact chemotype; even close analogs may show different selectivity fingerprints.

N-Cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide – Differentiation Evidence


Reduced Lipophilicity vs. Polyaromatic Analogs

The N-cyclohexyl analog demonstrates a calculated logP of 3.63, positioning it within the optimal drug-like space for cellular permeability while avoiding excessive hydrophobicity. In contrast, structurally related analogs featuring larger aromatic substituents (e.g., naphthalene or substituted biaryl groups) at the terminal amide position exhibit significantly higher calculated logP values (>4.5), which are associated with poorer aqueous solubility, higher plasma protein binding, and increased risk of non-specific assay interference [1]. This difference directly impacts compound handling, assay reproducibility, and hit progression potential.

Reduced lipophilicity
Reported
logP 3.63 vs. >4.5 for naphthalene analogs; Δ ≥0.87 reduction
Supports aqueous assay compatibility and lower aggregation risk
Vendor-calculated logP; experimental confirmation advised
Lipophilicity ADME Drug-likeness Physicochemical profiling

Conformational Divergence: Cyclohexyl vs. Aromatic N-Substituents

The saturated cyclohexyl ring in N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide introduces a non-planar chair/boat conformational ensemble distinct from flat aromatic N-substituents (e.g., phenyl, benzyl, naphthalenyl). This difference directly alters the vector of the terminal acetamide group and the overall 3D shape of the molecule . In contrast, analogs such as N-phenyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide and N-benzyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide adopt more rigid, planar geometries that probe a different conformational space. This conformational divergence is critical in kinase inhibitor design where selectivity often arises from differential fit into subtle variations in the ATP-binding pocket across the kinome [1].

Conformational divergence
Class-level
Cyclohexyl chair/boat flexibility vs. planar aromatic N-substituents
Expands 3D shape diversity for kinase selectivity profiling
No X-ray or NMR data; inferred from chemical structure
Scaffold hopping Conformational analysis Kinase selectivity Structure-activity relationship

Plasmodium Target Scaffold Competence

While no direct potency data exists for N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, a closely related analog—2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide—exhibits an IC50 of 0.07 mM against a Plasmodium falciparum enzyme (EC 3.4.23.B19) [1]. This demonstrates that the core pyrazolo[1,5-a]pyrazin-4-yl sulfanyl acetamide scaffold is competent for engaging this biological target. The N-cyclohexyl analog offers a distinct physicochemical profile (lower logP, saturated N-substituent) that could modulate target engagement, solubility, and off-target activity in ways that the naphthalene analog cannot. This scaffold validation provides a rationale for procuring the cyclohexyl analog as a complementary tool for exploring SAR around this anti-malarial target, particularly where improved solubility or reduced aromaticity is desired [1].

Scaffold competence
Data to verify
Close analog IC50 0.07 mM (Plasmodium enzyme); target compound not tested
Validates scaffold engagement; N-cyclohexyl analog is a complementary SAR probe
Direct potency data needed for the exact compound
Anti-malarial Plasmepsin Enzyme inhibition Scaffold validation

N-Cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide – Application Scenarios


Lipophilicity-Sensitive Cellular Screening

With a calculated logP of 3.63, this compound is better suited than higher-logP polyaromatic analogs (logP > 4.5) for cellular phenotypic assays where excessive hydrophobicity leads to poor solubility, aggregation, and non-specific membrane partitioning. Procurement of this chemotype reduces the risk of false negatives caused by compound precipitation in aqueous assay media .

Kinase Library Conformational Diversity

The saturated cyclohexyl N-substituent provides access to a conformational space distinct from planar aromatic-substituted analogs. This compound should be included in kinase inhibitor screening decks to explore shape-driven selectivity, particularly for JAK family targets, where distinct ATP-pocket geometries can be exploited [1].

Anti-Malarial SAR Probing

Following the demonstrated activity of the structurally related naphthalene analog against a Plasmodium falciparum target (IC50 = 0.07 mM, EC 3.4.23.B19), this N-cyclohexyl analog serves as a complementary probe to investigate the impact of reduced lipophilicity and altered N-substituent conformation on anti-malarial potency, selectivity, and solubility [2].

Medicinal Chemistry SAR Probe

For academic groups studying pyrazolo[1,5-a]pyrazine-based inhibitors, this compound is a valuable comparator when evaluating the effect of N-substituent size, flexibility, and lipophilicity on target binding. Its well-defined physicochemical profile (logP, logSw) and commercial availability with defined purity (95%+) enable reproducible SAR investigations .

Application
Selection Property
Validation Focus
Lipophilicity-sensitive cellular screening
Aqueous solubility and aggregation control
Assay reproducibility; false negative reduction
Kinase library conformational diversity
Saturated N-cyclohexyl shape vs. planar aromatics
Kinase selectivity profiling; shape-driven hit identification
Anti-malarial SAR probing
Scaffold-based target engagement and solubility modulation
Plasmodium enzyme inhibition context; analog comparison
Medicinal chemistry SAR probe
Physicochemical tuning (logP, logSw) and N-substituent flexibility
Reproducible SAR investigations; binding affinity trends
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